molecular formula C18H18N2O B14518828 1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one CAS No. 62391-25-7

1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one

Cat. No.: B14518828
CAS No.: 62391-25-7
M. Wt: 278.3 g/mol
InChI Key: FNRPZNIWZJYLQB-UHFFFAOYSA-N
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Description

1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one is a complex organic compound that belongs to the class of benzodiazocines. This compound is characterized by its unique structure, which includes a benzodiazocine ring fused with a phenyl group and an ethanone moiety. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazocine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Ethanone Moiety: This step involves the reaction of the intermediate compound with an ethanone derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzodiazocine ring or the phenyl group.

Scientific Research Applications

1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one can be compared with other benzodiazocine derivatives, such as:

    6-Phenyl-3,4-dihydro-1,5-benzodiazocin-2(1H)-one: Similar structure but different functional groups, leading to variations in chemical and biological properties.

    6-Phenyl-1,5-benzodiazocin-2(1H)-one: Lacks the ethanone moiety, resulting in different reactivity and applications.

    6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]methanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

62391-25-7

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-(6-phenyl-3,4-dihydro-2H-1,5-benzodiazocin-1-yl)ethanone

InChI

InChI=1S/C18H18N2O/c1-14(21)20-13-7-12-19-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20/h2-6,8-11H,7,12-13H2,1H3

InChI Key

FNRPZNIWZJYLQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN=C(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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